molecular formula C14H13N3O4 B14040844 2-(4-(1-Methyl-1H-indol-3-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid

2-(4-(1-Methyl-1H-indol-3-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid

Cat. No.: B14040844
M. Wt: 287.27 g/mol
InChI Key: SHVHDOPPWNMJCU-UHFFFAOYSA-N
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Description

2-(4-(1-Methyl-1H-indol-3-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid is a complex organic compound that features an indole ring system. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by the elimination of the tosyl masking group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and solvents are selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-Methyl-1H-indol-3-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-(4-(1-Methyl-1H-indol-3-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(1-Methyl-1H-indol-3-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(1-Methyl-1H-indol-3-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid is unique due to the presence of both the indole and imidazolidinone moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

2-[4-(1-methylindol-3-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid

InChI

InChI=1S/C14H13N3O4/c1-16-6-9(8-4-2-3-5-10(8)16)12-13(20)17(7-11(18)19)14(21)15-12/h2-6,12H,7H2,1H3,(H,15,21)(H,18,19)

InChI Key

SHVHDOPPWNMJCU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3C(=O)N(C(=O)N3)CC(=O)O

Origin of Product

United States

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